molecular formula C13H26N2O4 B2709899 3-(Azepan-1-yl)-2,2-dimethylpropan-1-amine oxalate CAS No. 1279852-25-3

3-(Azepan-1-yl)-2,2-dimethylpropan-1-amine oxalate

Cat. No.: B2709899
CAS No.: 1279852-25-3
M. Wt: 274.361
InChI Key: QLDHJNGIMAMMBP-UHFFFAOYSA-N
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Description

3-(Azepan-1-yl)-2,2-dimethylpropan-1-amine oxalate is a chemical compound that belongs to the class of organic compounds known as amines. This compound features an azepane ring, which is a seven-membered nitrogen-containing ring, attached to a dimethylpropanamine moiety. The oxalate salt form enhances its stability and solubility, making it useful in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Azepan-1-yl)-2,2-dimethylpropan-1-amine oxalate typically involves the following steps:

    Formation of the Azepane Ring: The azepane ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,6-diaminohexane.

    Attachment of the Dimethylpropanamine Moiety: The azepane ring is then reacted with 2,2-dimethylpropan-1-amine under controlled conditions to form the desired compound.

    Formation of the Oxalate Salt: The final step involves the reaction of the amine with oxalic acid to form the oxalate salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(Azepan-1-yl)-2,2-dimethylpropan-1-amine oxalate can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oxides or nitrates.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The hydrogen atoms on the amine group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products

    Oxidation: Formation of oxides or nitrates.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3-(Azepan-1-yl)-2,2-dimethylpropan-1-amine oxalate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Azepan-1-yl)-2,2-dimethylpropan-1-amine oxalate involves its interaction with molecular targets such as enzymes or receptors. The azepane ring and amine group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(Azepan-1-yl)propanoic acid: Similar structure but with a carboxylic acid group instead of the dimethylpropanamine moiety.

    2-(Azepan-1-yl)ethanol: Contains an ethanol group instead of the dimethylpropanamine moiety.

    3-(Azepan-1-yl)propylamine: Similar structure but lacks the dimethyl groups.

Properties

IUPAC Name

3-(azepan-1-yl)-2,2-dimethylpropan-1-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24N2.C2H2O4/c1-11(2,9-12)10-13-7-5-3-4-6-8-13;3-1(4)2(5)6/h3-10,12H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLDHJNGIMAMMBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN)CN1CCCCCC1.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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